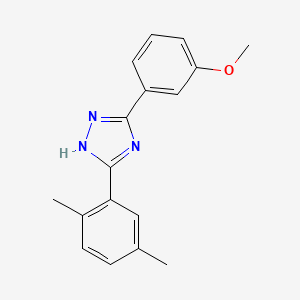![molecular formula C12H10N4O2S B12908500 7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine CAS No. 121433-41-8](/img/structure/B12908500.png)
7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines. . The structure of 7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine consists of an imidazo[4,5-d]pyridazine core with a methylsulfonyl group at the 7-position and a phenyl group at the 1-position.
Méthodes De Préparation
The synthesis of 7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 7-(methylsulfonyl)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine with active methylene compounds or ketones in the presence of sodium hydride . This reaction leads to the formation of the corresponding substituted imidazopyridazines. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine undergoes various chemical reactions, including substitution, cycloaddition, and radical reactions. For example, the methylsulfonyl group can be replaced by other substituents through nucleophilic substitution reactions . The compound can also participate in cycloaddition reactions with enamines or ynamines to form triazolopyridazines . Common reagents used in these reactions include sodium hydride, ethyl cyanoacetate, and phenylacetonitrile. Major products formed from these reactions include substituted imidazopyridazines and triazolopyridazines.
Applications De Recherche Scientifique
In medicinal chemistry, it has been studied for its kinase inhibition activity, making it a promising candidate for the development of new anticancer and antimalarial agents . Additionally, it has shown potential as an anticonvulsant, antiallergic, antihistamine, antiviral, and antitubercular agent . The compound’s unique structure and pharmacological properties make it a valuable scaffold for drug discovery and development.
Mécanisme D'action
The mechanism of action of 7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, its kinase inhibition activity is attributed to its ability to bind to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and apoptosis, making it effective against cancer cells. The compound’s other pharmacological activities, such as anticonvulsant and antiallergic effects, may involve different molecular targets and mechanisms.
Comparaison Avec Des Composés Similaires
7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine can be compared with other similar compounds, such as 7-chloro-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine and 7-methoxy-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine . These compounds share a similar core structure but differ in the substituents at the 7-position. The presence of different substituents can significantly influence the compound’s chemical reactivity, pharmacological activity, and potential applications. For example, the methylsulfonyl group in 7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine may enhance its solubility and bioavailability compared to other substituents.
Propriétés
Numéro CAS |
121433-41-8 |
|---|---|
Formule moléculaire |
C12H10N4O2S |
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
4-methylsulfonyl-3-phenylimidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C12H10N4O2S/c1-19(17,18)12-11-10(7-14-15-12)13-8-16(11)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
NHVIKWZLJHHXGF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C2C(=CN=N1)N=CN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


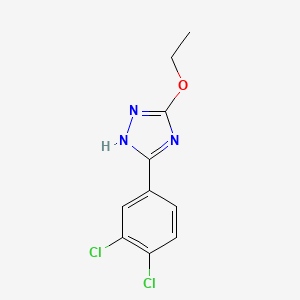
![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)
![Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate](/img/structure/B12908421.png)
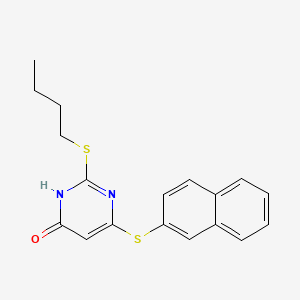

![methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate](/img/structure/B12908433.png)
![5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12908434.png)
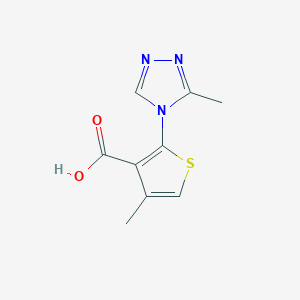



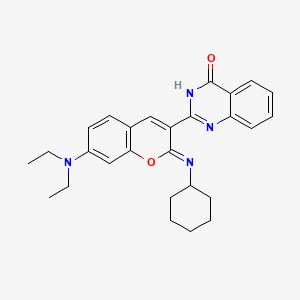
![1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one](/img/structure/B12908490.png)
